molecular formula C14H10BrFN2O3 B2718753 [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1002281-65-3

[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2718753
CAS No.: 1002281-65-3
M. Wt: 353.147
InChI Key: XSNKVYNZGJUSJQ-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features both fluorinated aniline and bromopyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and bromine atoms in its structure imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow processes are often preferred for their efficiency and scalability. These methods typically involve automated systems that precisely control reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties, such as increased stability or reactivity.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated aniline moiety allows it to form strong interactions with these targets, modulating their activity and leading to specific biological effects. The bromopyridine moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analog with similar fluorinated aniline moiety.

    5-Bromopyridine-3-carboxylate: A simpler analog with similar bromopyridine moiety.

    2-(3-Chloroanilino)-2-oxoethyl 5-bromopyridine-3-carboxylate: A closely related compound with a chlorine atom instead of fluorine.

Uniqueness

What sets [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate apart from similar compounds is the combination of both fluorinated aniline and bromopyridine moieties. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKVYNZGJUSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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